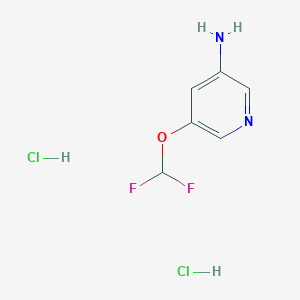
5-(Difluoromethoxy)pyridin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride is C6H8Cl2F2N2O . The molecular weight is 233.04 .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Difluoromethoxy)pyridin-3-amine dihydrochloride include a molecular weight of 233.04 and a chemical formula of C6H6F2N2O・2HCl . Unfortunately, specific details such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Catalytic and Synthetic Applications
Complex Formation and Catalysis
A study by Santiso‐Quiñones and Rodríguez‐Lugo (2013) examines the formation of a ruthenium(II) complex, which is part of a series tested for transfer hydrogenation and catalytic transfer hydrogenation. This research demonstrates the structural intricacies and potential catalytic applications of complexes involving pyridine derivatives (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Synthesis of Pesticides
The synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, an important derivative containing fluorine, is widely used in synthesizing pesticides, as reviewed by Lu Xin-xin (2006). This underscores the role of such compounds in the agricultural sector (Lu Xin-xin, 2006).
Chemical Structure Analysis and Novel Syntheses
Structural Determination and Novel Routes
Studies like that by Davis and Fettinger (2018) focus on the synthesis and structural determination of pyridine derivatives. Such research is crucial for developing new synthetic methods and understanding the properties of these compounds (Davis & Fettinger, 2018).
Development of Anticancer Agents
Chavva et al. (2013) explored the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. This highlights the medicinal chemistry potential of pyridine derivatives (Chavva et al., 2013).
Creating Fluorinated Heterocyclic Scaffolds
Revanna et al. (2013) synthesized a fluorinated heterocyclic scaffold, indicating the versatility of pyridine derivatives in creating complex molecular structures for various applications (Revanna et al., 2013).
Additional Research Insights
Crystal Structure Elucidation
Ye and Tanski (2020) analyzed the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate. Such studies provide vital insights into the molecular structure and interactions of related compounds (Ye & Tanski, 2020).
Novel Synthesis Methods
Rageot et al. (2019) developed a new synthesis method for 4-(difluoromethyl)pyridin-2-amine, a key intermediate in the preparation of kinase inhibitors. This research is significant in the field of pharmaceutical chemistry (Rageot et al., 2019).
Palladium-Catalyzed Aminations
Averin et al. (2005) studied palladium-catalyzed amination of dihalopyridines, showcasing the chemical versatility of pyridine derivatives in organic synthesis (Averin et al., 2005).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and medical attention should be sought if the person feels unwell . It should be kept away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
5-(difluoromethoxy)pyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O.2ClH/c7-6(8)11-5-1-4(9)2-10-3-5;;/h1-3,6H,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTVPXCHCVPNSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OC(F)F)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

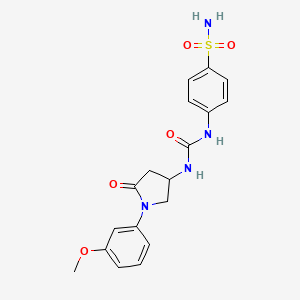
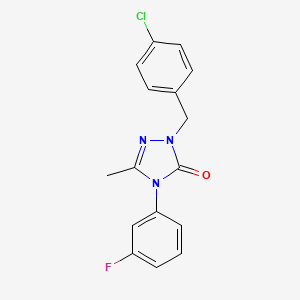
![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)
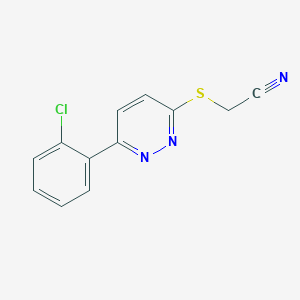
![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)
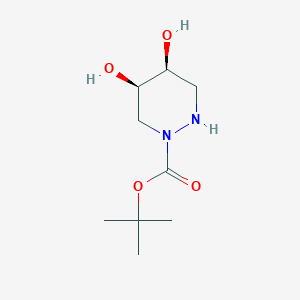
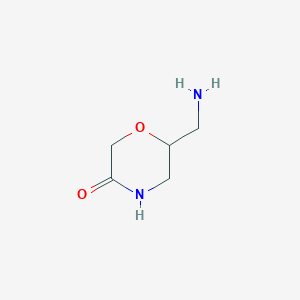
![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)



![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2372054.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)